- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide, Tetrahedron Letters, 1986, 27(33), 3911-12

Cas no 90-47-1 (Xanthone)

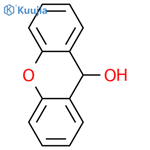

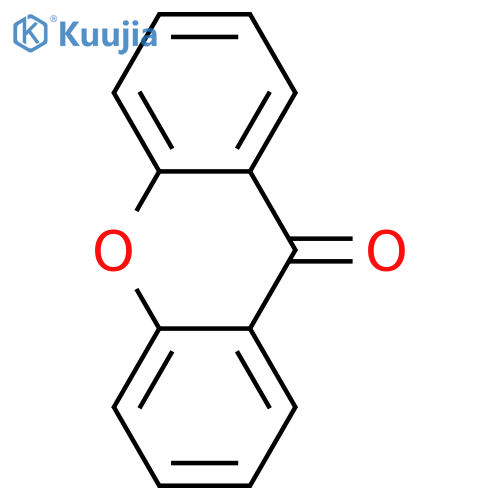

Xanthone structure

商品名:Xanthone

Xanthone 化学的及び物理的性質

名前と識別子

-

- Xanthone

- Xanthen-9-one

- XANTHONE(AS)

- 9H-Xanthen-9-one

- 9-Oxoxanthene

- 9-Xanthenone

- Benzophenone oxide

- Diphenylene ketone oxide

- Genicide

- Xanthenone

- 9-Xanthone

- Dibenzo-gamma-pyrone

- Xanthene, 9-oxo-

- 9H-Xanthene, 9-oxo-

- Caswell No. 905

- Dibenzo-.gamma.-pyrone

- EPA Pesticide Chemical Code 086503

- 9749WEV0CA

- E 6

- JNELGWHKGNBSMD-UHFFFAOYSA-N

- NSC14978

- ST024714

- diphenyline ketone oxide

- xanthene-9-one

- Xanthone(Genicide)

- Xanthon

- BCP21155

- Spectrum2_000052

- AC-907/21098006

- NCGC00095484-03

- Z104477176

- HY-N0126

- W-100331

- CHEMBL186784

- NSC 14978

- Xanthone, 97%

- F8889-9282

- XANTHONE [USP-RS]

- EN300-20176

- SY017687

- Spectrum3_001884

- MLS002207109

- 90-47-1

- Q421789

- NSC-14978

- Tox21_301151

- MFCD00005060

- UNII-9749WEV0CA

- CHEBI:37647

- SR-05000002437-1

- C13H8O2

- STR05546

- SW219800-1

- BSPBio_003388

- F15407

- STK372481

- SCHEMBL41161

- SMR000112239

- DTXCID201795

- FT-0645039

- SR-05000002437

- CAS-90-47-1

- DTXSID6021795

- LS-162426

- CCG-38356

- XANTHONE [MI]

- WLN: T C666 BO IVJ

- CS-0007833

- X0005

- NCGC00095484-02

- NCGC00255049-01

- Xanthone (Genicide)

- KBio3_002891

- Xanthone, United States Pharmacopeia (USP) Reference Standard

- NCGC00095484-01

- s2372

- A843557

- BDBM50155411

- HMS3651G22

- AI3-00077

- EINECS 201-997-7

- InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8

- AKOS001213782

- xanthen-9-on

- SPECTRUM200523

- SDCCGMLS-0066462.P001

- ghl.PD_Mitscher_leg0.1212

- SPBio_000203

- Xanthen-9-one (8CI)

- Dibenzo-γ-pyrone

- Dibenzo[b,e]pyran-10-one

- NS00039360

- DA-68731

- Dibenzo-g-pyrone

- 9Xanthone

- BRD-K27135764-001-08-7

- XANTHONE (USP-RS)

- Dibenzogammapyrone

- 9Xanthenone

- 9HXanthen9one

- 9Oxoxanthene

- Xanthene, 9oxo

- 9HXanthene, 9oxo

- Xanthen9one

- Dibenzo(b,e)pyran-10-one

- Dibenzo-I3-pyrone

- C22599

-

- MDL: MFCD00005060

- インチ: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

- InChIKey: JNELGWHKGNBSMD-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2

- BRN: 140443

計算された属性

- せいみつぶんしりょう: 196.05200

- どういたいしつりょう: 196.052

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 196.20

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色から淡黄色の針状結晶。

- 密度みつど: 1.1607 (rough estimate)

- ゆうかいてん: 172-174 °C (lit.)

- ふってん: 349-350 °C/730 mmHg(lit.)

- フラッシュポイント: 350-351°C

- 屈折率: 1.6000 (estimate)

- すいようせい: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 30.21000

- LogP: 2.94620

- マーカー: 10062

- ようかいせい: クロロホルム、エタノール、エーテル、トリクロロメタン、ベンゼンに可溶であり、石油エーテルに微溶であり、水に不溶である。

Xanthone セキュリティ情報

Xanthone 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Xanthone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20176-0.5g |

9H-xanthen-9-one |

90-47-1 | 95% | 0.5g |

$21.0 | 2023-09-16 | |

| Oakwood | 358255-1g |

9H-Xanthen-9-one |

90-47-1 | 99% | 1g |

$9.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D387972-25g |

Xanthone |

90-47-1 | 97% | 25g |

$110 | 2024-05-24 | |

| Enamine | EN300-20176-0.1g |

9H-xanthen-9-one |

90-47-1 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20176-25.0g |

9H-xanthen-9-one |

90-47-1 | 95% | 25g |

$41.0 | 2023-04-20 | |

| Apollo Scientific | OR1180-100g |

Xanthone |

90-47-1 | 98+% | 100g |

£40.00 | 2025-02-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1720203-100MG |

90-47-1 | 100MG |

¥9538.08 | 2023-04-12 | |||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017741-25g |

Xanthone |

90-47-1 | 98% | 25g |

¥128 | 2024-05-21 | |

| eNovation Chemicals LLC | D387972-100g |

Xanthone |

90-47-1 | 97% | 100g |

$200 | 2024-05-24 | |

| ChemScence | CS-0007833-500g |

Xanthone |

90-47-1 | 99.83% | 500g |

$320.0 | 2022-04-26 |

Xanthone 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

リファレンス

- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

合成方法 3

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 8 h, 1 atm, rt

リファレンス

- Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygen, Molecules, 2021, 26(4),

合成方法 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 12 h, rt

リファレンス

- Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid, Synlett, 2019, 30(2), 218-224

合成方法 5

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ; 2.5 h, rt

リファレンス

- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ; 16 h, 65 °C

リファレンス

- Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ; 0 °C

リファレンス

- Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center, Dalton Transactions, 2021, 50(34), 11889-11898

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium chloride , Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ; 48 h, 25 °C

リファレンス

- Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical study, Organic Chemistry Frontiers, 2022, 9(22), 6229-6239

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ; 18 h, rt

リファレンス

- Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivatives, Green Chemistry, 2022, 24(6), 2492-2498

合成方法 14

はんのうじょうけん

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 12 h, 130 °C

リファレンス

- Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates, Chinese Chemical Letters, 2018, 29(6), 985-988

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: 2,4,6-Trimethylpyridine , Tetrabutylammonium perchlorate , Water Catalysts: Tempo Solvents: Dichloromethane ; 10 min, rt; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Electrochemical Decarboxylative Oxygenation of Carboxylic Acids, ACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071

合成方法 17

はんのうじょうけん

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ; 24 h, rt

リファレンス

- Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganate, Monatshefte fuer Chemie, 2007, 138(7), 649-651

合成方法 18

合成方法 19

合成方法 20

合成方法 21

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, 50 °C

リファレンス

- Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysis, Organic & Biomolecular Chemistry, 2013, 11(14), 2318-2322

合成方法 22

合成方法 23

合成方法 24

はんのうじょうけん

1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile

リファレンス

- Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligands, Studies in Surface Science and Catalysis, 1991, 66, 665-73

合成方法 25

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860

合成方法 26

合成方法 27

合成方法 28

はんのうじょうけん

1.1 Reagents: Cesium carbonate , 4,7-Diphenyl-1,10-phenanthroline , Oxygen Catalysts: Copper oxide (CuO) , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ; rt → 40 °C; 40 h, 40 °C

リファレンス

- Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis, Synlett, 2023, 34(17), 2029-2033

Xanthone Raw materials

- Xanthene-9-carboxylic acid

- (2-Fluorophenyl)(2-hydroxyphenyl)methanone

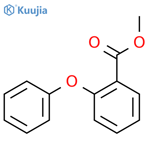

- Methyl 2-phenoxybenzoate

- 9H-xanthene-9-thione

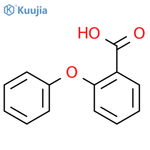

- 2-Phenoxybenzoic acid

- Xanthydrol

- Xanthene

Xanthone Preparation Products

Xanthone サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90-47-1)Xanthone

注文番号:LE13226

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Xanthone 関連文献

-

1. Synthesis of C-ring substituted xanthones from the [4?+?2] cycloaddition reaction of vinylchromones and acyclic enaminesAvijit S. Kelkar,Roy M. Letcher,Kung-Kai Cheung,Kwei-Fung Chiu,Geoffrey D. Brown J. Chem. Soc. Perkin Trans. 1 2000 3732

-

Jie Liu,Hui Bao,Huailing Wang,Qiang Luo,Jianhong Zuo,Zhigang Liu,Shuqi Qiu,Xizhuo Sun,Xiaoyu Liu RSC Adv. 2019 9 40781

-

Diana I. S. P. Resende,Fernando Dur?es,Miguel Maia,Emília Sousa,Madalena M. M. Pinto Org. Chem. Front. 2020 7 3027

-

Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377

-

5. Acid catalysed rearrangements of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones: synthesis and cycloaddition reactions of 3,4-dihydro-9H-xanthen-9-onesChristopher D. Gabbutt,John D. Hepworth,Michael W. J. Urquhart,Luis M. Vazquez de Miguel J. Chem. Soc. Perkin Trans. 1 1998 1547

90-47-1 (Xanthone) 関連製品

- 131-57-7(Oxybenzone)

- 703-23-1(2-Hydroxy-6-methoxyacetophenone)

- 832-58-6(2',4',6'-Trimethoxyacetophenone)

- 1641-17-4(Mexenone)

- 579-74-8(2-Methoxyacetophenone)

- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)

- 2040-04-2(2',6'-Dimethoxyacetophenone)

- 1201-38-3(2',5'-Dimethoxyacetophenone)

- 3722-51-8(Sieber Linker)

- 829-20-9(2',4'-Dimethoxyacetophenone)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-47-1)Xanthone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-47-1)占吨酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ